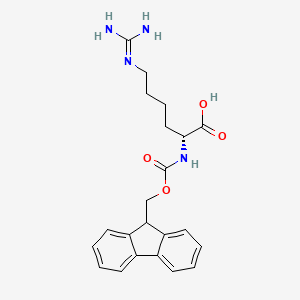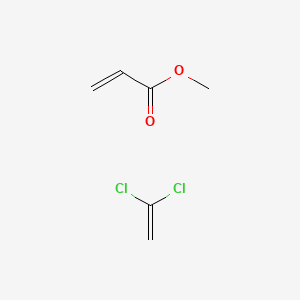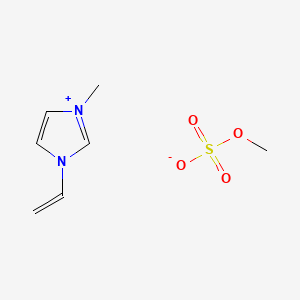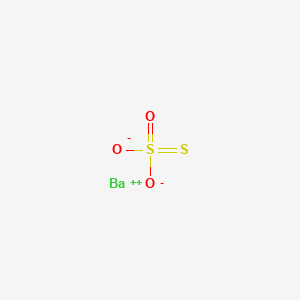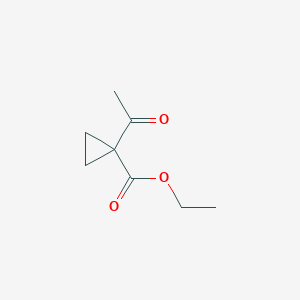
Ethyl 1-acetylcyclopropanecarboxylate
概述
描述
Ethyl 1-acetylcyclopropanecarboxylate is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 1-acetylcyclopropanecarboxylate involves the reaction of ethyl 3-oxobutanoate with potassium carbonate and 1,2-dibromoethane . The reaction is refluxed for 24 hours, and the reaction mixture is then filtered .Molecular Structure Analysis
The InChI code for Ethyl 1-acetylcyclopropanecarboxylate is 1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
Ethyl 1-acetylcyclopropanecarboxylate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.05 and a refractive index of 1.44 . It should be stored under inert gas and away from air as it is air sensitive .科学研究应用
Synthesis and Biological Evaluation
Ethyl 1-acetylcyclopropanecarboxylate plays a significant role in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives show potent inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Metabolite and Enzyme Activity Analysis
Ethyl 1-acetylcyclopropanecarboxylate is also integral in studying ethylene biosynthesis. Updated methodologies for analyzing metabolites and enzyme activities related to ethylene biosynthesis heavily involve the use of this compound. These methods have improved efficiency, repeatability, and accuracy, making them vital in plant science research (Bulens et al., 2011).
Ethylene Inhibition Studies
Research on the inhibition of ethylene perception in fruits and vegetables, crucial for understanding ripening and senescence, also uses derivatives of ethyl 1-acetylcyclopropanecarboxylate. Studies on 1-methylcyclopropene, for example, offer insights into commercial technologies for maintaining product quality and extending shelf life (Watkins, 2006); (Blankenship & Dole, 2003).
Polymer Chemistry
In polymer chemistry, ethyl 1-acetylcyclopropanecarboxylate has been utilized in enzymatically catalyzed oxidative polymerizations. This process involves the oligomerization of phenol derivatives, demonstrating its utility in creating new polymer materials (Pang, Ritter & Tabatabai, 2003).
NMR Analysis and Component Content Determination
This compound is also instrumental in nuclear magnetic resonance (NMR) analysis for determining the component contents in chemical reactions, providing valuable insights into chemical structures and compositions (Zhou, 1988).
Role in Plant Hormone Research
Further, ethyl 1-acetylcyclopropanecarboxylate is significant in plant hormone research, particularly in studying the conversion of 1-aminocyclopropanecarboxylic acid to ethylene by plant tissues, thereby enhancing our understanding of plant growth and development processes (Hoffman et al., 1982).
安全和危害
Ethyl 1-acetylcyclopropanecarboxylate is classified as a Category 2 flammable liquid and a Category 4 for acute oral, dermal, and inhalation toxicity . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
ethyl 1-acetylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISZFIFAESWGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283820 | |
| Record name | Ethyl 1-acetylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-acetylcyclopropanecarboxylate | |
CAS RN |
32933-03-2 | |
| Record name | 32933-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1-acetylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-acetylcyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


